molecular formula C9H9ClF3N3O B1490270 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1995627-22-9

1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B1490270
CAS No.: 1995627-22-9
M. Wt: 267.63 g/mol
InChI Key: FUNPIOJSXRNPLU-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS 1995627-22-9) is a small molecule compound with a molecular formula of C9H9ClF3N3O and a molecular weight of 267.64 g/mol . This chemical serves as a versatile and valuable pyrimidine-based intermediate or building block in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules targeting various biological pathways. The core structure of this compound, which features a chloropyrimidine group linked to a pyrrolidin-3-ol ring bearing a trifluoromethyl substituent, is frequently employed in the development of kinase inhibitors . For instance, pyrimidine derivatives are investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target of significant interest in oncology for the treatment of cancers such as hepatocellular carcinoma . The chloropyrimidine moiety acts as an excellent electrophile, allowing for facile nucleophilic aromatic substitution reactions to introduce a variety of amines and other nucleophiles, thereby enabling rapid diversification of the molecular structure . The incorporation of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, can profoundly influence a compound's properties, including its metabolic stability, lipophilicity, and overall binding affinity to a biological target . This reagent is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers are advised to handle this material using appropriate safety precautions and to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3O/c10-6-3-7(15-5-14-6)16-2-1-8(17,4-16)9(11,12)13/h3,5,17H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNPIOJSXRNPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a chloropyrimidine moiety. This compound exhibits various biological activities, particularly in enzyme inhibition and modulation of cellular processes.

Chemical Structure

The molecular formula for this compound is C9H9ClF3N3OC_9H_9ClF_3N_3O, with a molecular weight of approximately 267.63 g/mol. The presence of the trifluoromethyl group and the chloropyrimidine structure contributes to its biochemical interactions.

This compound has been shown to interact with several enzymes and proteins, potentially inhibiting or modulating their activity. Key biochemical properties include:

  • Enzyme Interaction : The compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, influencing their catalytic functions, particularly kinases and phosphatases.
  • Cellular Effects : It modulates cell signaling pathways, notably the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

The mechanism of action involves the compound mimicking natural substrates, allowing it to bind effectively to active sites on enzymes. This binding can lead to inhibition or alteration of enzyme activity. The chloropyrimidine moiety may also interact covalently with nucleophilic residues in proteins, further influencing biological activity.

Biological Activity Data

Activity TypeObservations
Enzyme InhibitionInhibitory effects on kinases and phosphatases observed in vitro.
Cellular ModulationAffects MAPK/ERK signaling pathways; alters gene expression profiles.
Antiviral PotentialSimilar compounds have shown antiviral properties against various pathogens .

Case Studies

Recent studies have explored the biological implications of compounds structurally similar to this compound:

  • Antiviral Activity : Research on pyrimidine derivatives has indicated that certain compounds can enhance the interferon response, suggesting potential antiviral applications .
  • Enzyme Inhibition : Compounds with similar structures have demonstrated significant inhibition of SARS-CoV proteases, indicating that this compound may also possess similar antiviral capabilities .

Research Findings

Research indicates that this compound has promising applications in medicinal chemistry:

  • Medicinal Chemistry Applications : The compound serves as a building block for synthesizing pharmaceuticals targeting central nervous system disorders.
  • Organic Synthesis : It acts as an intermediate in synthesizing complex organic molecules with potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol

This analog (C₈H₁₀ClN₃O, molar mass 199.64 g/mol) shares the 6-chloropyrimidine and pyrrolidin-3-ol backbone but lacks the trifluoromethyl group. Key differences include:

  • Stability : Both compounds are stored at room temperature, suggesting similar stability under standard conditions .
  • Synthetic Utility : The trifluoromethyl group may offer additional sites for derivatization, broadening therapeutic applications.
Property Target Compound (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
Molecular Formula C₉H₉ClF₃N₃O C₈H₁₀ClN₃O
Molar Mass (g/mol) 276.64 199.64
Key Substituents Cl, CF₃, -OH Cl, -OH
Storage Conditions Room Temperature (inferred) Room Temperature

Trifluoromethyl-Containing Pharmaceuticals: Aprepitant and Fosaprepitant

Aprepitant and fosaprepitant () are neurokinin-1 antagonists containing trifluoromethyl groups. While structurally distinct (morpholine-triazolone vs. pyrrolidin-ol), their trifluoromethyl groups contribute to:

  • Metabolic Stability : The CF₃ group resists oxidative degradation, a feature likely shared by the target compound .

Pyrrolidin-3-ol Derivatives: Halogen Effects

The pyrrolidin-3-ol derivative (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol () shares the hydroxyl-pyrrolidine scaffold but substitutes fluorine for chlorine/trifluoromethyl. Key contrasts:

  • Electron-Withdrawing Effects : Chlorine (in pyrimidine) and CF₃ groups in the target compound may enhance electrophilicity, influencing reactivity or DNA-binding (relevant in anticancer contexts) .
  • Bioactivity : Fluorine in ’s compound may improve bioavailability, whereas CF₃ could optimize target engagement .

Anticancer Pyrimidine-Ureas: Activity Insights

Pyrimidine-ureas 82 and 83 () exhibit anticancer activity against MCF-7 cells. While the target compound lacks the urea moiety, structural parallels include:

  • Chloropyrimidine Core : Shared with compound 82, suggesting possible DNA-intercalation or kinase inhibition mechanisms .

Preparation Methods

Typical Procedure

  • Reactants: 4,6-dichloropyrimidine and an amine or phenylacetate derivative.
  • Conditions: Reaction in ethanol with triethylamine as base, heated at 80 °C for 12 hours.
  • Workup: Removal of solvent under reduced pressure followed by purification using silica gel chromatography.
  • Yield: Approximately 80–85% for the intermediate ethyl 2-(4-(6-chloropyrimidin-4-yl)amino)phenyl)acetate.

This intermediate serves as a key building block for further functionalization and coupling steps.

Preparation of the Trifluoromethyl-Substituted Pyrrolidin-3-ol

The pyrrolidin-3-ol ring bearing the trifluoromethyl group is synthesized through stereoselective reduction and functional group transformations starting from pyrrolidin-3-one derivatives.

Key Steps and Conditions

Step Description Conditions Yield Notes
1 Reduction of 3-hydroxypyrrolidin-2-one to (S)-3-hydroxypyrrolidine NaBH4 in diglyme, sulfuric acid dropwise addition, heating at 80 °C for 12 h High (exact yield not specified) Stereoselective reduction to obtain (S)-enantiomer
2 Protection of pyrrolidin-3-ol Reaction with benzyl chloroformate in dichloromethane at 5 °C with triethylamine 92% Protects amine functionality for subsequent reactions
3 Introduction of trifluoromethyl group Usually via trifluoromethylated aryl halide coupling or direct trifluoromethylation Variable Requires palladium-catalyzed cross-coupling or nucleophilic substitution

The stereochemistry is controlled during reduction steps to ensure the desired (S)-configuration of the hydroxyl group on the pyrrolidine ring.

Coupling of Pyrrolidin-3-ol with 6-Chloropyrimidine

The final step involves coupling the prepared pyrrolidin-3-ol derivative with the 6-chloropyrimidin-4-yl intermediate through nucleophilic substitution or Buchwald-Hartwig amination.

General Coupling Procedure

  • Reactants: 6-chloropyrimidin-4-yl intermediate and pyrrolidin-3-ol derivative.
  • Catalysts: Palladium-based catalysts such as PdCl2(PPh3)2, with copper iodide as co-catalyst.
  • Base: Diisopropylamine or triethylamine.
  • Solvent: Alcohols such as 1-propanol or ethanol.
  • Temperature: Typically 80–85 °C.
  • Duration: Overnight (12–16 hours).
  • Yield: Moderate to good (20–80% depending on substrate and conditions).

This coupling forms the C–N bond between the pyrrolidine nitrogen and the pyrimidine ring, completing the synthesis of 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents Conditions Yield Reference
1 Ethyl 2-(4-(6-chloropyrimidin-4-yl)amino)phenyl)acetate 4,6-dichloropyrimidine, ethyl 4-aminophenylacetate, triethylamine EtOH, 80 °C, 12 h ~81%
2 (S)-3-hydroxypyrrolidine 3-hydroxypyrrolidin-2-one, NaBH4, sulfuric acid Diglyme, 80 °C, 12 h High
3 Protected pyrrolidin-3-ol (S)-3-hydroxypyrrolidine, benzyl chloroformate, triethylamine DCM, 5 °C, 48 h 92%
4 Final coupling product Pyrrolidin-3-ol derivative, 6-chloropyrimidine intermediate, Pd catalyst, CuI, base 1-propanol, 85 °C, overnight Moderate to good

Research Findings and Analysis

  • The synthesis route involving nucleophilic substitution on 4,6-dichloropyrimidine is well-established and provides a reliable pathway to functionalized pyrimidine intermediates with good yields and purity.
  • The stereoselective preparation of (S)-3-hydroxypyrrolidine is crucial for biological activity, and reduction conditions using NaBH4 and acid in diglyme have been optimized for high stereoselectivity and yield.
  • Palladium-catalyzed coupling reactions enable efficient formation of the C–N bond between the pyrrolidine nitrogen and the pyrimidine ring, with reaction conditions optimized to balance reactivity and selectivity.
  • The presence of the trifluoromethyl group on the pyrrolidine ring significantly influences the electronic properties and biological activity of the compound, necessitating careful control during synthesis to maintain functional group integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

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